molecular formula C17H24N2O4S B2939908 1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one CAS No. 896379-26-3

1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one

Cat. No.: B2939908
CAS No.: 896379-26-3
M. Wt: 352.45
InChI Key: HVTHRVSYGKXRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl]propan-1-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one typically involves a multi-step process. One common method is the Prins/pinacol cascade reaction, which is catalyzed by Lewis acids. This method allows for the formation of the spirocyclic structure with high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one is unique due to its combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Formula

The compound is characterized by the following structural formula:

C14H20N2O3S\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

Physical Properties

PropertyValue
Molecular Weight296.39 g/mol
CAS Number1170608-67-9
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The unique spirocyclic structure allows for high specificity in binding, potentially modulating the activity of these targets.

Target Interactions

Research indicates that the compound may interact with:

  • Enzymes : Inhibiting enzyme activity related to various metabolic pathways.
  • Receptors : Modulating receptor functions that could influence cellular signaling.

Anticonvulsant Activity

A notable area of investigation for compounds related to this structure is their anticonvulsant properties. Research has demonstrated that derivatives of spirocyclic compounds exhibit significant anticonvulsant activity in various animal models. For instance, a study found that certain derivatives had ED50 values significantly lower than those of established anticonvulsants like phenobarbital and ethosuximide, indicating strong potential for treating epilepsy .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of specific bacterial strains, including those resistant to conventional antibiotics. This aspect is particularly relevant in the context of rising antibiotic resistance.

Other Biological Activities

The compound's potential as a therapeutic agent extends beyond anticonvulsant and antimicrobial effects. It has been investigated for:

  • Anti-cancer properties : Emerging research suggests that similar compounds may inhibit cancer cell proliferation by targeting key oncogenes.
  • Neuroprotective effects : Some studies indicate potential neuroprotective benefits, which could be relevant for neurodegenerative diseases.

Study 1: Anticonvulsant Efficacy

In a study evaluating a series of spirocyclic compounds, one derivative exhibited complete protection against seizures at a low dosage (0.09 mmol/kg) in the maximal electroshock seizure (MES) test . This highlights the potential efficacy of such compounds as anticonvulsants.

Study 2: Antimicrobial Testing

Another study assessed the antimicrobial activity of various spirocyclic compounds against resistant bacterial strains. The results indicated that certain derivatives demonstrated significant inhibition zones compared to control antibiotics .

Study 3: Cancer Cell Proliferation Inhibition

Research focusing on the anti-cancer properties revealed that some spirocyclic derivatives could effectively inhibit proliferation in specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-3-16(20)18-10-8-17(9-11-18)19(12-13-23-17)24(21,22)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTHRVSYGKXRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.